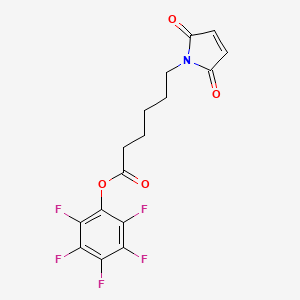

6-Maleimidocaproic acid-PFP ester

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 6-Maleimidocaproic acid-PFP ester typically involves the reaction of 6-Maleimidocaproic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature . The product is then purified by column chromatography or recrystallization .

Analyse Chemischer Reaktionen

6-Maleimidocaproic acid-PFP ester undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with primary amines to form stable amide bonds.

Thiol-Maleimide Reaction: It can react with thiol groups to form thioether bonds.

Hydrolysis: In the presence of water, it can hydrolyze to form 6-Maleimidocaproic acid and pentafluorophenol.

Common reagents used in these reactions include primary amines, thiol-containing compounds, and water . The major products formed are amide bonds, thioether bonds, and hydrolyzed products .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

6-Maleimidocaproic acid-PFP ester features a maleimide group that reacts selectively with thiol groups in proteins and peptides, forming stable thioether bonds. The pentafluorophenyl (PFP) ester group enhances the compound's reactivity and stability, allowing for efficient conjugation processes. This dual functionality is crucial for applications in targeted protein degradation and drug delivery systems.

Key Applications

- Bioconjugation

-

Drug Delivery Systems

- Targeted Delivery : Assists in attaching therapeutic agents to carrier molecules, improving specificity and reducing off-target effects.

- PROTAC Development : Serves as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which degrade specific proteins linked to diseases like cancer .

-

Enzyme Conjugation

- Used in preparing enzyme conjugates for biochemical assays, enhancing the sensitivity and specificity of detection methods.

- Research in Cellular Mechanisms

Data Table: Comparative Analysis of Bioconjugation Efficiency

Case Study 1: PROTAC Development

In a study published by MedChemExpress, researchers utilized this compound as a linker to develop PROTACs targeting specific oncoproteins. The study demonstrated that these PROTACs effectively induced degradation of target proteins through the ubiquitin-proteasome pathway, showcasing the compound's potential in cancer therapeutics .

Case Study 2: Antibody-Drug Conjugates

A research article detailed the use of this compound in creating ADCs for targeted cancer treatment. The study highlighted significant improvements in therapeutic outcomes compared to conventional treatments due to enhanced specificity facilitated by the compound's reactive groups .

Wirkmechanismus

The mechanism of action of 6-Maleimidocaproic acid-PFP ester involves the formation of covalent bonds with target molecules. The pentafluorophenyl ester group is highly reactive towards nucleophiles, such as primary amines and thiols, leading to the formation of stable amide or thioether bonds . This reactivity is utilized in bioconjugation and labeling applications .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-Maleimidocaproic acid-PFP ester include:

6-Maleimidocaproic acid N-hydroxysuccinimide ester: This compound also forms stable amide bonds with primary amines but has a different leaving group.

6-Maleimidocaproic acid 4-nitrophenyl ester: Similar in reactivity but with a different ester group.

The uniqueness of this compound lies in its pentafluorophenyl ester group, which provides higher reactivity and stability compared to other ester groups .

Biologische Aktivität

6-Maleimidocaproic acid-PFP ester (CAS No. 692739-25-6) is a chemical compound primarily utilized in bioconjugation and drug delivery applications. Its structure features a maleimide group that enables specific interactions with thiol groups in proteins, making it an essential tool in biochemical research and therapeutic development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂F₅NO₄ |

| Molecular Weight | 377.26 g/mol |

| CAS Number | 692739-25-6 |

| Purity | ≥ 95% |

The primary biological activity of this compound is its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs utilize this compound to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system. The compound achieves this by forming stable thioether bonds with thiol-containing biomolecules, which allows for targeted protein modification and degradation .

Bioconjugation Applications

This compound is widely used for:

- Protein Labeling: It labels proteins with fluorescent tags for imaging purposes.

- Enzyme Conjugation: It prepares enzyme conjugates for biochemical assays.

- Drug Delivery Systems: It helps attach drugs to carrier molecules, enhancing therapeutic efficacy .

Case Studies and Research Findings

- Study on Protein Modification:

- Development of Targeted Therapies:

- Antimicrobial Activity:

Pharmacokinetics and Stability

This compound is water-soluble and exhibits stability under physiological conditions. Its reactivity is influenced by pH, particularly favoring reactions within a pH range of 6.5 to 7.5, where the maleimide group effectively interacts with thiol groups .

Dosage Effects

The biological effects vary significantly with dosage:

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 6-(2,5-dioxopyrrol-1-yl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)26-10(25)4-2-1-3-7-22-8(23)5-6-9(22)24/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQYBTAUACRWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.